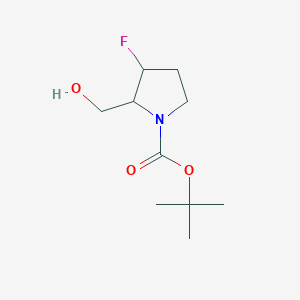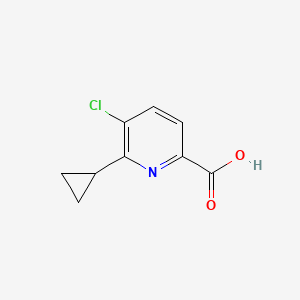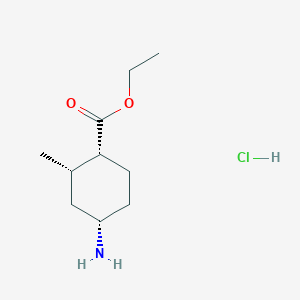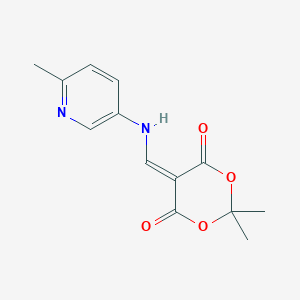![molecular formula C21H19NO4 B13920744 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex organic compound belonging to the benzofurochromen family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and chromen derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurochromen compounds.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8,9,10-Tetrahydroxy-6H- 1benzofuro[3,2-c]chromen-6-one
- Hydroxy-8-methyl-6H-benzo[C]chromen-6-one
Uniqueness
8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
8-hydroxy-9-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C21H19NO4/c23-16-11-15-18(10-13(16)12-22-8-4-1-5-9-22)25-20-14-6-2-3-7-17(14)26-21(24)19(15)20/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2 |
InChI-Schlüssel |
YBDPWHRWGQWPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2O)C4=C(O3)C5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)



![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)






![6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13920751.png)
